molecular formula C26H22FNO5S B11618694 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11618694
M. Wt: 479.5 g/mol
InChI Key: CFJNHSPRCNVFCG-XVCGDLFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H22FNO5S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C26H23NO5S2
Molecular Weight 493.6 g/mol
IUPAC Name This compound
Purity Typically ≥ 95%

The compound exhibits various biological activities, primarily through the modulation of signaling pathways and interaction with specific molecular targets. The following mechanisms have been identified:

  • Nitric Oxide Production : this compound may enhance nitric oxide (NO) production, which plays a crucial role in vascular functions and immune responses. NO is known for its anti-inflammatory properties and ability to mediate tumoricidal effects in macrophages .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in various inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound includes:

Pharmacological ActionDescription
Anticancer Activity Induces apoptosis in cancer cells; inhibits proliferation.
Anti-inflammatory Reduces levels of pro-inflammatory cytokines.
Vasodilation Enhances nitric oxide production leading to vasodilation.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Animal Models : In a murine model of inflammation, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound might activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced apoptosis in cancer cells.

Properties

Molecular Formula

C26H22FNO5S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C26H22FNO5S/c1-3-31-19-11-9-18(10-12-19)28-25-23(26(30)32-4-2)24(29)22(34-25)15-20-13-14-21(33-20)16-5-7-17(27)8-6-16/h5-15,29H,3-4H2,1-2H3/b22-15-,28-25?

InChI Key

CFJNHSPRCNVFCG-XVCGDLFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2)O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.